
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide” is a type of cinnamamide and a secondary carboxamide . It has a molecular formula of C16H14ClNO2 .
Synthesis Analysis
While specific synthesis information for your compound was not found, 4-Methoxyphenethylamine, a related compound, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
Molecular Structure Analysis
The InChI string for “3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide” is InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14 (11-15)18-16 (19)10-7-12-5-8-13 (17)9-6-12/h2-11H,1H3, (H,18,19) .
Physical And Chemical Properties Analysis
The related compound “4-Methoxyphenyl isocyanate” has a refractive index of 1.548, a boiling point of 106-110 °C/16 mmHg, and a density of 1.151 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of 1,2,4-triazole derivatives known for their synthesis flexibility and potential biological activities. A notable study by Bektaş et al. (2007) describes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial activities. These compounds, including those structurally related to N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrated varying degrees of effectiveness against microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Lipase and α-Glucosidase Inhibition
The compound's framework serves as a basis for synthesizing novel heterocyclic compounds with significant biological activities. Bekircan, Ülker, and Menteşe (2015) developed derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide that exhibited notable inhibition of lipase and α-glucosidase. These enzymes are crucial in metabolic processes, and inhibitors can be potential treatments for conditions like obesity and diabetes. Specifically, some synthesized compounds showed remarkable anti-lipase and anti-α-glucosidase activities, suggesting therapeutic applications in managing diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antitumor Potentials
Research into triazole derivatives, including N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, extends into exploring their potential as antimicrobial and antitumor agents. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the triazole backbone, showing promising in vitro antibacterial and antifungal activities. These findings underscore the potential of triazole derivatives in developing new therapeutic agents against various bacterial and fungal pathogens (Desai, Dodiya, & Shihora, 2011).
Corrosion Inhibition
The triazole ring present in N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also finds applications in industrial settings, particularly in corrosion inhibition. Li et al. (2007) explored the efficacy of triazole derivatives as inhibitors for the corrosion of mild steel in acidic media. Their study demonstrated that these compounds effectively prevent metal corrosion, a valuable trait for protecting industrial machinery and infrastructure (Li, He, Pei, & Hou, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZSYIQMMFPWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

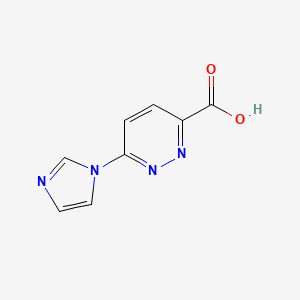
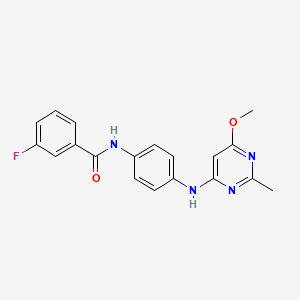
![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)
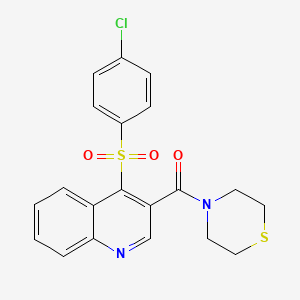
![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)
![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)
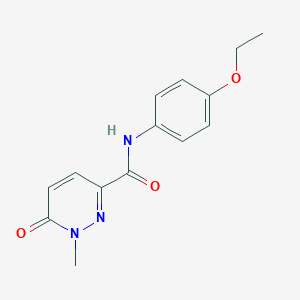
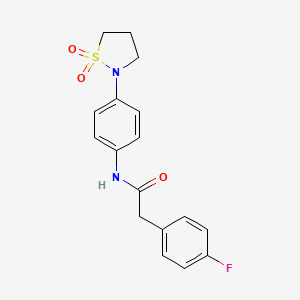
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)
![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)